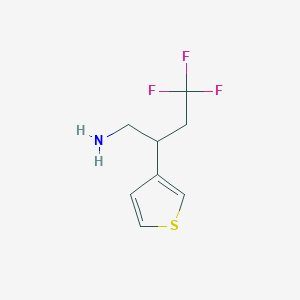

4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine

Description

Historical Context and Discovery Timeline

The development of this compound must be understood within the broader historical context of organofluorine chemistry, which began in the nineteenth century with pioneering work by Alexander Borodin, who synthesized the first organofluorine compound through nucleophilic replacement in 1862. The scientific field of organofluorine chemistry predates the isolation of elemental fluorine itself, with early foundations laid by researchers such as Dumas and colleagues, who prepared methyl fluoride from dimethyl sulfate in 1835. The industrial development of organofluorine chemistry experienced dramatic changes during World War II and has subsequently provided various materials essential for modern society.

The specific compound this compound was first documented in chemical databases in 2016, with its initial creation date recorded as June 20, 2016, in the PubChem database. The compound was assigned the unique identifier PubChem Compound Identification number 121208242 and received the Chemical Abstracts Service registry number 2097962-56-4. Recent modifications to its database entry occurred as recently as May 24, 2025, indicating ongoing research interest and potential applications development.

The emergence of this compound reflects the modern emphasis on trifluoromethylation reactions, which gained significant momentum following early synthetic developments. The McLoughlin-Thrower reaction, introduced in 1968, represented an early coupling reaction using iodofluoroalkanes and copper, which was subsequently adapted by Kobayashi and Kumadaki in 1969 for trifluoromethylations. The development of trifluoromethyltrimethylsilane by Ingo Ruppert in 1984, followed by its activation by fluoride for nucleophilic trifluoromethylation reported by Prakash and Olah in 1989, established foundational methodologies that enabled the synthesis of compounds like this compound.

Significance in Organofluorine Chemistry

The significance of this compound within organofluorine chemistry stems from several fundamental properties unique to fluorinated compounds. Fluorine forms the strongest single bonds with carbon in organic chemistry, with the carbon-fluorine bond exhibiting an average bond energy of approximately 480 kilojoules per mole, significantly stronger than bonds between carbon and other halogens. This exceptional bond strength contributes to the high thermal and chemical stability of fluoroorganic compounds, making them valuable for applications requiring molecular persistence under challenging conditions.

The compound exemplifies the strategic incorporation of multiple beneficial structural elements characteristic of modern pharmaceutical and agrochemical design. The trifluoromethyl group enhances lipophilicity and metabolic stability, properties that significantly impact absorption, distribution, metabolism, and excretion characteristics in biological systems. The Van der Waals radius of fluorine, at only 1.47 Ångströms, is remarkably close to that of hydrogen at 1.2 Ångströms, allowing fluorinated compounds to maintain similar steric profiles to their non-fluorinated analogs while dramatically altering their electronic properties.

Table 1: Key Molecular Properties of this compound

The thiophene ring system present in this compound adds another dimension of significance, as heterocyclic aromatic systems like thiophene often serve as bioisosteres for benzene rings in medicinal chemistry applications. The incorporation of sulfur into the aromatic system provides different electronic properties compared to benzene, potentially offering enhanced binding interactions with biological targets while maintaining aromatic stability.

The contemporary relevance of organofluorine compounds in pharmaceutical applications is substantial, with an estimated one-fifth of all pharmaceuticals containing fluorine atoms. Notable examples include fluoxetine, mefloquine, and ciprofloxacin, demonstrating the widespread acceptance of fluorine incorporation in drug design. The agricultural chemicals sector similarly benefits from organofluorine compounds, with over half of agricultural chemicals containing carbon-fluorine bonds.

Table 2: Structural Comparison of Related Trifluoromethyl-Containing Amine Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₈H₁₀F₃NS | 209.23 | Thiophene ring, primary amine, trifluoromethyl group |

| 4,4,4-Trifluoro-3-(morpholin-4-yl)butan-1-amine | C₈H₁₅F₃N₂O | 212.21 | Morpholine ring, primary amine, trifluoromethyl group |

| 4,4,4-Trifluoro-2-(furan-2-ylmethyl)butan-1-amine | Not specified | Not specified | Furan ring, primary amine, trifluoromethyl group |

The synthesis methodologies available for creating trifluoromethylated amines have advanced significantly, with recent developments including the use of bench-stable reagents such as tetramethylammonium trifluoromethanethiolate for the formal umpolung synthesis of trifluoromethyl amines. These methodologies demonstrate high functional group tolerance and operate under mild conditions, making them particularly attractive for late-stage introduction of trifluoromethyl groups in complex molecular frameworks.

Modern approaches to trifluoromethylation include the use of sodium trifluoromethanesulfinate-based methods, which have been successfully extended to the configuration of perfluoroalkyl amines. These developments complement established synthesis strategies and offer advantages including good functional group tolerance, mild reaction conditions, and the use of inexpensive or easily handled materials. The mechanistic understanding of these transformations indicates that thiocarbonyl fluoride intermediates formed in situ serve as key reactive species in the reaction pathways.

Properties

IUPAC Name |

4,4,4-trifluoro-2-thiophen-3-ylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3NS/c9-8(10,11)3-7(4-12)6-1-2-13-5-6/h1-2,5,7H,3-4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHORFDUFAAMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(CC(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It’s known that the compound can form complexes with metals such as nickel. This could potentially influence its interaction with its targets.

Biochemical Pathways

It’s suggested that the compound may inhibit the oxidation of ferrocyanide in electron transport particles, which could imply an impact on energy metabolism pathways.

Result of Action

Some studies suggest potential cytotoxic activity against human cultured tumor and normal cells.

Action Environment

It’s known that the compound is insoluble in water, which could influence its behavior in aqueous environments.

Biochemical Analysis

Biochemical Properties

4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to form complexes with metal ions, which can influence its reactivity and interaction with biological systems. For instance, it has been observed to interact with nickel (II) complexes, forming stable structures that can be studied using various spectroscopic methods. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells and the specific cellular pathways involved. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can partially inhibit the oxidation of ferrocyanide in electron transport particles isolated from mitochondria. This inhibition can affect cellular respiration and energy production, highlighting the compound’s potential impact on cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been reported to inhibit the activity of carboxylesterase and mitochondrial complex II. These inhibitory actions are mediated by the compound’s ability to bind to the active sites of these enzymes, preventing their normal function. Additionally, the compound’s interaction with metal ions can further modulate its biochemical activity and influence its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by its chemical structure and environmental conditions. It has been observed that the compound can degrade over time, leading to changes in its biochemical activity. Long-term studies in vitro and in vivo are essential to understand the temporal effects of this compound on cellular function and its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular pathways. At higher doses, it can lead to toxic or adverse effects, including inhibition of essential enzymes and disruption of cellular processes. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s interaction with carboxylesterase and mitochondrial complex II highlights its role in metabolic processes. These interactions can influence metabolic flux and the levels of metabolites, affecting overall cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound’s ability to form complexes with metal ions can affect its localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can influence its activity and function. The compound’s interaction with metal ions and its ability to inhibit enzymes such as carboxylesterase and mitochondrial complex II suggest that it may localize to mitochondria and other organelles involved in metabolic processes. Targeting signals and post-translational modifications may also play a role in directing the compound to specific subcellular compartments.

Biological Activity

4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound is characterized by the presence of a trifluoromethyl group and a thiophene moiety, which are known to influence biological activity. The molecular formula is with a CAS number of 2097962-56-4. Its structural formula can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown significant antimicrobial properties. The incorporation of the thiophene ring often enhances the interaction with microbial targets, potentially leading to increased efficacy against various pathogens .

- Antioxidant Properties : The trifluoromethyl group has been associated with antioxidant activity in other compounds. It is hypothesized that this compound may also exhibit similar properties, which could be beneficial in mitigating oxidative stress-related diseases .

- Anti-inflammatory Effects : Compounds containing thiophene derivatives are commonly explored for their anti-inflammatory effects. Research into related compounds has demonstrated inhibition of pro-inflammatory cytokines, suggesting a potential pathway for this compound .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related studies:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways and microbial metabolism.

- Cell Signaling Modulation : The presence of the thiophene ring may allow for interaction with cellular receptors or signaling pathways that regulate inflammation and oxidative stress responses.

Case Studies

Several case studies have examined the biological activity of structurally related compounds:

- Antimicrobial Efficacy : A study on thiophene derivatives demonstrated that modifications to the thiophene ring significantly enhanced antibacterial activity against Gram-positive bacteria . This suggests that this compound could possess similar or enhanced antimicrobial properties.

- In Vitro Anti-inflammatory Activity : Research involving compounds with trifluoromethyl substitutions showed promising results in reducing inflammation markers in cell cultures . This indicates a potential pathway for therapeutic application in inflammatory diseases.

Data Table of Biological Activities

Scientific Research Applications

Medicinal Chemistry

4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine is being investigated for its potential as a pharmaceutical agent. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it suitable for drug development.

Case Study: Anticancer Activity

Recent studies have shown that compounds with similar structures exhibit anticancer properties. Research indicates that fluorinated amines can inhibit tumor growth by interfering with cellular signaling pathways .

Agrochemicals

The compound's unique properties make it a candidate for developing new agrochemicals. Fluorinated compounds often exhibit enhanced biological activity against pests and pathogens.

Case Study: Insecticidal Efficacy

In experimental settings, derivatives of trifluoromethylated compounds have shown increased efficacy against agricultural pests compared to their non-fluorinated counterparts . This suggests potential applications in crop protection.

Material Science

The incorporation of fluorinated groups into polymers can significantly alter their physical properties, such as thermal stability and chemical resistance.

Case Study: Polymer Development

Research demonstrates that adding trifluoromethyl groups to polymer matrices can improve their performance in harsh environments, making them suitable for industrial applications .

Comparison with Similar Compounds

Substituent Variations in Heterocyclic Moieties

The target compound’s key analogs differ in the heterocyclic substituent and its position:

Key Observations :

- Thiophene vs.

- Positional Isomerism : Thiophen-3-yl vs. thiophen-2-yl alters steric and electronic profiles, influencing reactivity and intermolecular interactions.

Trifluoroalkyl Amines Without Heterocycles

Simpler analogs lacking heterocyclic groups highlight the impact of aromatic substituents:

Key Observations :

Functional Group Modifications

Derivatives with alternative functional groups demonstrate structural flexibility:

Key Observations :

- The β-diketone group in TTA-Si enables chelation with metals, a property absent in the target amine.

- Tetrazole-containing analogs (e.g., 2d) may exhibit enhanced biological activity due to hydrogen-bonding capabilities .

Preparation Methods

Decarboxylation Coupling and Catalytic Hydrogenation (Inspired by Fluoro-Aminobiphenyl Synthesis)

One robust method, adapted from fluoro-aminobiphenyl synthesis techniques, involves:

- Step 1: Decarboxylation Coupling Reaction

Reacting a pre-dried o-nitrobenzoic acid salt with a substituted halobenzene (or heteroaryl halide such as halothiophene) in the presence of a catalyst (e.g., palladium or cuprous iodide) and solvent at elevated temperatures (80–240 °C) for 9–48 hours. This forms a nitro-substituted intermediate via coupling. - Step 2: Catalytic Hydrogenation

The nitro intermediate undergoes catalytic hydrogenation under mild pressure (0.2–2 MPa) and temperature (20–80 °C) to reduce the nitro group to an amine. - Post-processing includes filtration, washing, concentration, and crystallization to purify the final amine product.

This method is notable for its ability to introduce fluorinated aromatic or heteroaromatic groups (such as thiophene) and produce high purity amines with yields exceeding 90% in some cases.

Direct Synthesis via N-Trifluoromethyl Secondary Amines and Fluoroform Addition

A more recent and innovative approach involves:

- Starting Material: N-trifluoromethyl secondary amines.

- Key Reaction: Elimination of hydrogen fluoride (HF) to generate a difluoromethyl imine intermediate.

- Consecutive Addition-Elimination: The difluoromethyl imine reacts with trifluoromethyl sources (e.g., TMSCF3) in the presence of fluoride initiators (CsF preferred) to form a hexafluoropropyl imine.

- Final Step: Addition of in situ generated fluoroform (HCF3) to the hexafluoropropyl imine yields the N-perfluoro-tert-butyl secondary amine.

This mild, one-step method operates at room temperature in tetrahydrofuran (THF) and uses a single trifluoromethyl source, offering a streamlined synthesis pathway with moderate to good yields (up to 65%) depending on conditions.

This strategy has been successfully applied to substrates containing thiophene rings, indicating its potential applicability for synthesizing this compound or closely related analogs.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

The decarboxylation coupling method relies on the formation of a nitro-substituted intermediate that can be efficiently reduced to the amine, enabling the introduction of fluorinated aromatic or heteroaromatic groups such as thiophene. The use of catalysts like palladium acetylacetonate and cuprous iodide in polyethylene glycol solvents enhances reaction efficiency.

The direct synthesis method leverages the unique reactivity of N-trifluoromethyl amines and fluoroform generated in situ, allowing for the construction of perfluoroalkylated amines under mild conditions without the need for harsh reagents or conditions. The presence of fluoride ions, especially cesium fluoride, is critical for the reaction progression.

Thiophene-containing substrates have been successfully perfluoro-tert-butylated using the direct synthesis method, demonstrating compatibility with sulfur-containing heterocycles, which is relevant for the target compound.

The choice of solvent and initiator is crucial in the direct synthesis method, with THF and CsF providing optimal results.

Q & A

Q. What are the key synthetic methodologies for 4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine, and how can reaction conditions be optimized?

The synthesis typically involves metal-catalyzed cross-coupling or cyclization reactions to incorporate the trifluoromethyl and thiophene moieties. For example, Suzuki-Miyaura coupling or Ullmann-type reactions may link the thiophen-3-yl group to the trifluorobutane backbone. Optimization requires precise control of temperature (often 60–100°C), solvent selection (e.g., THF or DMF for polar intermediates), and stoichiometric ratios of trifluoromethyl precursors . Catalytic systems, such as palladium or copper complexes, are critical for regioselectivity. Reaction efficiency depends on substituent steric and electronic effects, necessitating iterative screening via HPLC or GC-MS .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- NMR Spectroscopy : NMR is essential for identifying trifluoromethyl environments (δ ≈ -60 to -70 ppm). NMR resolves thiophene proton splitting patterns (e.g., δ 6.5–7.5 ppm for aromatic protons).

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms the molecular ion peak (exact mass ~209.06 g/mol) and fragmentation patterns .

- X-ray Crystallography : SHELXL/SHELXS software refines crystal structures, with SHELXPRO handling macromolecular interfaces. Challenges include resolving fluorine atom disorder due to their high electron density .

Q. What are the primary applications of this compound in medicinal chemistry?

The trifluoromethyl group enhances metabolic stability and membrane permeability, making the compound a candidate for drug discovery. It may serve as a precursor for bioactive molecules targeting enzymes or receptors (e.g., kinase inhibitors or GPCR modulators). Biological activity assays (e.g., IC determination in cancer cell lines) are critical for validating therapeutic potential .

Advanced Research Questions

Q. How do computational models like PCP-SAFT address challenges in predicting the thermodynamic behavior of amine-containing systems like this compound?

PCP-SAFT struggles with hydrogen-bond asymmetry in amines, leading to inaccuracies in predicting phase equilibria (e.g., azeotrope formation in amine/ketone mixtures). Advanced parametrization must account for the trifluoromethyl group’s electron-withdrawing effects, which alter amine basicity. Hybrid DFT-MD simulations or machine learning-based corrections can improve predictions .

Q. What contradictions arise in interpreting spectroscopic data for fluorinated thiophene derivatives, and how can they be resolved?

Discrepancies often occur in:

- NMR : Overlapping signals from CF and aromatic fluorine substituents. Decoupling experiments or 2D - correlation spectra resolve ambiguities.

- X-ray Diffraction : Fluorine disorder complicates electron density maps. Using low-temperature data collection (<100 K) and restraints in SHELXL refinement improves accuracy .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological systems?

- Analog Synthesis : Introduce substituents at the thiophene 5-position or modify the amine group to ethyl or propyl chains.

- In Silico Docking : Molecular docking with AutoDock Vina or Schrödinger Suite evaluates binding affinities to target proteins (e.g., COX-2 or EGFR).

- Metabolic Stability Assays : LC-MS/MS monitors degradation in liver microsomes to correlate trifluoromethyl placement with half-life .

Q. How can synthetic byproducts or degradation products be identified and minimized?

- HPLC-MS/MS : Detects trace impurities (e.g., oxidized thiophene or defluorinated byproducts).

- Reaction Engineering : Use flow chemistry to control residence time and reduce side reactions.

- Green Chemistry : Replace hazardous solvents (e.g., DCM) with ionic liquids or scCO to improve selectivity .

Methodological Considerations

- Data Contradictions : Conflicting crystallographic or spectroscopic results may arise from polymorphism or solvent effects. Cross-validate using multiple techniques (e.g., IR/Raman for functional groups) .

- Safety Protocols : Waste containing fluorine or thiophene derivatives requires segregated storage and professional disposal to prevent environmental contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.